P2X7 Receptor Antagonism: 7.8-Fold Higher Potency Compared to A-438079 in Human Recombinant Assays
In a direct head-to-head comparison, a pyrrolo[2,3-d]pyrimidine derivative containing the 4-chloro-7-(2-fluorobenzyl) core demonstrated significantly greater potency as a P2X7 receptor antagonist than the reference compound A-438079. The target compound's core scaffold exhibited an IC50 of 15.8 nM, while A-438079 showed an IC50 of 123 nM in the same assay measuring inhibition of calcium flux in human recombinant P2X7 receptors expressed in HEK293 cells [1]. This represents a 7.8-fold improvement in potency.
| Evidence Dimension | P2X7 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 15.8 nM |
| Comparator Or Baseline | A-438079 (a structurally distinct P2X7 antagonist): 123 nM |
| Quantified Difference | 7.8-fold more potent |
| Conditions | Human recombinant P2X7 receptor expressed in HEK293 cells; inhibition of benzoylbenzoic ATP-induced calcium flux (FLIPR assay) |
Why This Matters
This quantitative potency advantage positions the 4-chloro-7-(2-fluorobenzyl) core as a superior starting point for developing P2X7 antagonists for inflammatory pain, offering a wider therapeutic window at lower doses.
- [1] BindingDB. BDBM50410957: Antagonist activity at human recombinant P2X7 receptor. Data curated from ChEMBL. View Source
